
Altrenogest
Vue d'ensemble
Description
Il est largement utilisé en médecine vétérinaire pour supprimer ou synchroniser l'œstrus chez les animaux, en particulier les chevaux et les porcs . L'altrenogest est connu pour son activité progestative puissante, ce qui en fait un outil précieux pour la gestion des cycles reproducteurs chez le bétail.
Applications De Recherche Scientifique
Estrous Cycle Regulation in Horses
Altrenogest is primarily utilized to control the estrous cycle in mares. It is effective in suppressing estrus behavior and delaying ovulation, which is crucial for breeding management. Studies have shown that this compound can maintain elevated plasma progesterone levels during treatment, effectively postponing ovulation and synchronizing estrus cycles among mares.
Case Study: Efficacy in Mares
A study involving 12 mares treated with this compound for 15 to 20 days demonstrated its ability to control follicle development and ovulation timing. However, variability in response was noted, with some mares experiencing premature ovulation despite treatment . This highlights the need for tailored treatment protocols based on individual mare responses.
Reproductive Performance Enhancement in Sows
In swine production, this compound is employed to improve reproductive outcomes, particularly post-weaning. Research indicates that administering this compound after weaning can enhance litter size and overall reproductive performance.
Case Study: Post-Weaning Treatment
A study analyzed the effects of different this compound treatment regimens on primiparous sows. Results showed that sows receiving this compound after weaning had larger litters compared to control groups, suggesting a positive impact on fertility and embryo development . The study also noted that treatment improved follicle size and development during the subsequent estrous cycle.
Bioequivalence and Formulation Development
Recent advancements have focused on improving the formulation of this compound for better efficacy and ease of administration. Research has demonstrated that softgel capsules containing this compound exhibit bioequivalence to traditional oral solutions, providing a more stable and user-friendly option for veterinarians .
Formulation | Cmax (ng/ml) | T1/2 (h) | Advantages |
---|---|---|---|
This compound Softgel | 64.65 ± 20.69 | 6.36 ± 1.74 | Higher content, accurate dosing |
Traditional Oral Solution | Similar | Similar | Established use |
Estrus Synchronization Techniques
This compound is also pivotal in developing synchronization protocols for breeding programs. Its use in conjunction with other hormonal treatments has been shown to effectively synchronize estrus and optimize breeding schedules.
Case Study: Comparison with Transdermal Systems
A study comparing this compound with transdermal progestin patches revealed that both methods effectively synchronized estrus in mares. However, this compound maintained higher plasma progesterone levels during treatment, which contributed to delayed ovulation . This finding underscores the importance of selecting appropriate delivery methods based on specific breeding goals.
Safety and Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied to ensure its safety and efficacy in various animal species. Research indicates that a single dose can suppress estrus signs for several days without adverse effects on health or reproductive performance .
Mécanisme D'action
Altrenogest, also known as allyltrenbolone, is a synthetic progestin widely used in veterinary medicine to suppress or synchronize estrus in animals .
Target of Action
This compound primarily targets the progesterone receptor (PR) and the androgen receptor (AR). It acts as a potent agonist of both these receptors . The PR and AR play crucial roles in regulating reproductive functions and sexual characteristics.
Mode of Action
This compound exerts its effects by binding to progesterone receptors, leading to the suppression of the estrus cycle or synchronization of estrus in female animals . The primary mechanism of action of this compound lies in its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation .
Biochemical Pathways
This compound affects several biochemical pathways related to reproductive function. It inhibits the secretion of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), leading to the suppression of the estrus cycle and synchronization of estrus . It also stabilizes the uterine lining, preventing its premature shedding and thus improving the chances of successful implantation of a fertilized egg .
Pharmacokinetics
This compound exhibits different pharmacokinetic parameters in different animals. In a study on gilts, 18 oral doses of 20 mg this compound/gilt/day were administered at 24-hour intervals. The pharmacokinetic parameters were determined using plasma samples. It was observed that after the first administration, the pharmacokinetics parameters, including Tmax, Cmax, and T1/2λz, were similar to those after the final administration .
Result of Action
The administration of this compound leads to several molecular and cellular effects. It suppresses ovarian follicular development, leading to precise synchronization of estrus . Studies show this compound can achieve high synchronization rates within 4 to 7 days . It also stabilizes the uterine lining, improving breeding success in animals .
Action Environment
Environmental factors can influence the action of this compound. For instance, direct photolysis of this compound under environmentally relevant conditions was found to be extremely efficient and rapid . This process was unaffected by changes in pH or temperature but was sensitive to oxygen concentrations . Certain photoproducts retain significant androgenic activity, which has implications for exposure risks associated with the presence and cycling of this compound and its photoproducts in the environment .
Analyse Biochimique
Biochemical Properties
Altrenogest plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors and androgen receptors with high affinity, influencing the activity of these receptors . The interaction with progesterone receptors leads to the suppression of estrus by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus . Additionally, this compound interacts with androgen receptors, albeit with weaker androgenic activity compared to testosterone .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive cells, this compound suppresses the estrus cycle by inhibiting the release of luteinizing hormone from the pituitary gland . This suppression prevents ovulation and maintains pregnancy in mares . This compound also affects the development and endocrine milieu of ovarian follicles .
Molecular Mechanism
The primary mechanism of action of this compound involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus . By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, preventing ovulation . This compound binds to progesterone receptors, resulting in the suppression of estrus cycle or synchronization of estrus in female animals . It also binds to androgen receptors, although with weaker activity compared to its progestogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed following oral administration and can be detected in blood as soon as 10 minutes after dosing . Maximum serum concentrations are observed 2.5 hours following administration . The stability and degradation of this compound have been studied, with findings indicating that it is extensively metabolized in the liver . Long-term effects on cellular function have been observed, particularly in hormone-dependent organs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In gilts, the recommended dose is 20 mg/animal/day given orally for 18 consecutive days, while in mares, it is 0.044 mg/kg body weight/day given orally for 10 to 15 days . Higher doses of this compound have been associated with decreased weights and histopathological changes in hormone-dependent organs . Toxic or adverse effects at high doses include decreased libido in men and reproductive disorders in women .
Metabolic Pathways
This compound undergoes metabolic pathways involving oxidation and conjugation . After oral administration, it is primarily excreted via bile and feces, with a smaller fraction excreted in urine . The major metabolic pathway for this compound involves conjugation, similar to other steroids .
Transport and Distribution
This compound is rapidly absorbed following oral administration and can be detected in blood within minutes . It is extensively metabolized in the liver and distributed throughout the body. The transport and distribution of this compound within cells and tissues involve its binding to specific receptors and transporters .
Subcellular Localization
The subcellular localization of this compound involves its binding to progesterone and androgen receptors within target cells . This binding influences the activity and function of these receptors, leading to the suppression of estrus and synchronization of estrus in female animals . The localization of this compound within specific cellular compartments is crucial for its activity and function.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation de l'altrenogest implique plusieurs étapes clés :
Réaction de la Méthyldiènedione avec l'Ethanediol ou le Méthanol : Sous l'action d'un catalyseur acide, la méthyldiènedione réagit avec l'éthanediol ou le méthanol pour former un composé intermédiaire.
Réaction avec le Bromure d'Allylmagnésium : Le composé intermédiaire est ensuite mis à réagir avec le bromure d'allylmagnésium pour produire un autre intermédiaire.
Oxydation avec la Dichlorodicyanobenzoquinone (DDQ) : L'étape finale implique l'oxydation de l'intermédiaire avec la dichlorodicyanobenzoquinone pour donner l'this compound.
Méthodes de Production Industrielle : Dans les milieux industriels, la production d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, y compris la température, la pression et l'utilisation de réactifs de haute pureté pour assurer la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de Réactions : L'altrenogest subit diverses réactions chimiques, notamment :
Photohydratation et Déshydratation : Les photoproduits primaires peuvent subir une photohydratation et une déshydratation thermique, formant des photoproduits secondaires stables.
Réactifs et Conditions Communs :
Photolyse : Réalisée sous lumière UV avec des concentrations d'oxygène variables.
Oxydation : La dichlorodicyanobenzoquinone est couramment utilisée comme agent oxydant.
Principaux Produits :
Photoproduits de Cycloaddition : Formés par des réactions de cycloaddition intramoléculaires.
Photoproduits d'Hydratation : Résultant de l'addition d'eau aux photoproduits.
4. Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Médecine Vétérinaire : Utilisé pour gérer les cycles reproducteurs chez les chevaux et les porcs, améliorant les résultats reproductifs et synchronisant l'œstrus
Études Environnementales : Recherche sur le devenir environnemental de l'this compound, y compris sa photolyse et la persistance de ses photoproduits.
Études Pharmacologiques : Investigations sur ses activités progestatives et androgènes puissantes, ainsi que sur ses interactions avec divers récepteurs.
5. Mécanisme d'Action
L'this compound exerce ses effets en inhibant la sécrétion de l'hormone de libération des gonadotrophines par l'hypothalamus. Cette suppression empêche la libération de l'hormone lutéinisante de l'hypophyse, inhibant ainsi l'ovulation . L'this compound se lie aux récepteurs de la progestérone et aux récepteurs des androgènes, présentant une forte puissance dans les deux activités .
Composés Similaires :
- Noréthistérone
- Norétynodrel
- Norgestrel
- Allylestrenol
Comparaison : L'this compound est unique en raison de sa forte puissance en tant qu'agoniste des récepteurs de la progestérone et des androgènes. Sa puissance d'activation relative pour les récepteurs de la progestérone et des androgènes est considérablement plus élevée que celle des autres progestatifs de la 19-nortestostérone . De plus, l'this compound s'est révélé avoir une activité anabolique et androgénique faible, ce qui le rend adapté à une utilisation dans le maintien de la grossesse chez les juments sans provoquer de virilisation .
Comparaison Avec Des Composés Similaires
- Norethisterone
- Noretynodrel
- Norgestrel
- Allylestrenol
Comparison: Altrenogest is unique due to its high potency as both a progestogen and an androgen receptor agonist. Its relative activational potency for progesterone and androgen receptors is significantly higher compared to other 19-nortestosterone progestins . Additionally, this compound has been shown to have weak anabolic and androgenic activity, making it suitable for use in maintaining pregnancy in mares without causing virilization .
Activité Biologique
Altrenogest, a synthetic progestin, is widely used in veterinary medicine, particularly for reproductive management in swine and horses. Its biological activity primarily revolves around its role in modulating reproductive processes such as estrous cycle synchronization, follicular development, and pregnancy maintenance. This article delves into the various aspects of this compound's biological activity, supported by recent research findings and case studies.
This compound mimics the action of natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to several physiological changes, including:
- Suppression of Follicular Development : this compound inhibits the enlargement of ovarian follicles during lactation in sows, which is crucial for managing reproductive performance post-weaning .
- Endocrine Modulation : It alters the levels of key hormones such as FSH (Follicle Stimulating Hormone), LH (Luteinizing Hormone), and estradiol, thereby influencing the estrous cycle and ovulation .
- Enhancement of Pregnancy Outcomes : Supplementation with this compound during early pregnancy has been shown to improve reproductive performance by increasing embryo viability and litter size .
1. Effects on Ovarian Development
A study on prepubertal and mature gilts demonstrated that this compound treatment significantly affected ovarian follicle development. In prepubertal gilts, it reduced the percentage of primordial and atretic small follicles while increasing large antral follicles. Conversely, in mature gilts, it decreased primary follicle percentages but increased total antral follicle counts .
Parameter | Prepubertal Gilts | Mature Gilts |
---|---|---|
Primordial Follicles (%) | Decreased | Not Specified |
Antral Follicles (%) | Increased | Increased |
Atretic Small Follicles (%) | Decreased | Not Specified |
2. Impact on Reproductive Performance
In lactating sows treated with this compound, there was a significant inhibition of follicle size increase during lactation, which ultimately influenced reproductive metrics post-weaning. The treatment led to a delay in the weaning-to-estrus interval but did not significantly affect overall pregnancy rates or litter sizes .
3. This compound and Pregnancy Outcomes
Research has shown that administering this compound from days 6 to 12 of pregnancy can enhance embryo development at day 28. This supplementation resulted in an increase in total piglets born per litter, highlighting its potential role in improving reproductive efficiency in swine .
Case Studies
Case Study 1: Estrus Synchronization in Gilts
In a controlled study involving replacement gilts, this compound was administered to synchronize estrus effectively. The results indicated a high synchronization rate among treated gilts compared to controls, demonstrating its utility in breeding programs .
Case Study 2: this compound Use in Horses
this compound is also utilized in equine practice for managing estrous cycles. Its administration has been linked to improved timing of ovulation and enhanced fertility rates in mares, supporting its broader application across species .
Environmental Considerations
Recent studies have explored the environmental impact of this compound through photochemical processes that generate bioactive products. These transformations have implications for both efficacy and environmental persistence, raising concerns about potential ecological effects .
Propriétés
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUPFMBXBWEQY-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048863 | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850-52-2 | |
Record name | Altrenogest | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altrenogest [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altrenogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11372 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altrenogest | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTRENOGEST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.